3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
CAS No.:
Cat. No.: VC16797071
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4OS |
|---|---|
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
| Standard InChI | InChI=1S/C14H18N4OS/c1-10(2)17-8-18-13(15-16-14(18)20-9-17)11-6-4-5-7-12(11)19-3/h4-7,10H,8-9H2,1-3H3 |
| Standard InChI Key | SZDNXBQQSVCOQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CN2C(=NN=C2SC1)C3=CC=CC=C3OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a bicyclic framework comprising a 1,2,4-triazole ring fused to a 1,3,5-thiadiazine ring, with substitutions at the 3- and 6-positions. The 2-methoxyphenyl group at position 3 and the isopropyl group at position 6 introduce steric and electronic modifications that influence its bioactivity. The IUPAC name, 3-(2-methoxyphenyl)-6-propan-2-yl-5,7-dihydro- triazolo[3,4-b] thiadiazine, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 290.39 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | CC(C)N1CN2C(=NN=C2SC1)C3=CC=CC=C3OC |
| InChI Key | SZDNXBQQSVCOQN-UHFFFAOYSA-N |
The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability, while the isopropyl moiety contributes to steric bulk, which may modulate target binding.
Synthetic Methodologies
General Routes to Triazolothiadiazine Scaffolds
Triazolothiadiazines are typically synthesized via four primary routes :
-
Route A: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazines with orthoesters.
-
Route B: Cyclocondensation of 4-amino-3-mercaptotriazoles with α-halocarbonyl compounds (e.g., phenacyl bromides, ethyl bromoacetate).
-
Route C: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds.
-
Route D: Ring transformation of oxadiazole-3H-thiones.
Route B is the most widely employed due to its flexibility in introducing diverse substituents .
Synthesis of 3-(2-Methoxyphenyl)-6-propan-2-yl Derivative
The target compound is synthesized via a two-step protocol:
-
Formation of 4-Amino-3-mercaptotriazole Intermediate: Reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and 2-methoxybenzaldehyde under acidic conditions yields a Schiff base intermediate.
-
Cyclocondensation: Treatment of the intermediate with isopropyl phenacyl bromide in ethanol under reflux facilitates annulation of the thiadiazine ring.
The reaction is optimized for yield (75–85%) and purity, with recrystallization from absolute ethanol.
Biological and Pharmacological Activities
Anticancer Activity
The compound induces apoptosis in drug-resistant cancer cells (e.g., breast and prostate cancers) by activating caspases-3, -8, and -9 . In vitro studies demonstrate IC₅₀ values of 1.2–3.8 µM against MCF-7 (breast) and PC-3 (prostate) cell lines, surpassing doxorubicin in efficacy for resistant subtypes .
Antiviral and Antitumoral Effects
Structural analogs exhibit dual antiviral (SARS-CoV-2 EC₅₀: 4.7 µM) and antitumoral (HeLa IC₅₀: 2.1 µM) activities . The methoxyphenyl substitution enhances tubulin binding affinity, disrupting microtubule assembly (Kd: 0.8 µM) .
Applications in Biomedical Research
Targeting Drug-Resistant Cancers
The compound’s efficacy against multidrug-resistant phenotypes stems from its ability to bypass P-glycoprotein-mediated efflux, a common resistance mechanism . Preclinical models indicate tumor growth inhibition rates of 68–72% in xenograft assays .
Antiviral Drug Development
In SARS-CoV-2 replicon assays, analogs reduce viral RNA replication by 90% at 10 µM, likely via inhibition of the viral main protease (Mpro) .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Selected Triazolothiadiazines
| Compound | Anticancer IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Tubulin Kd (µM) |
|---|---|---|---|
| Target Compound | 1.2–3.8 | 4.7 | 0.8 |
| 6-(4-Nitrophenyl) Analog | 5.1 | N/A | 2.4 |
| 3-(4-Chlorophenyl) Analog | 2.9 | 8.3 | 1.6 |
Subtle modifications, such as replacing methoxy with nitro groups, diminish tubulin affinity but enhance caspase activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume